

A Comparative Guide to Phenylacrylonitrile Derivatives for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	3-Amino-2-methyl-3-	
	phenylacrylonitrile	
Cat. No.:	B1145349	Get Quote

An In-depth Analysis of **3-Amino-2-methyl-3-phenylacrylonitrile** and Structurally Related Compounds

This guide offers a comparative analysis of **3-Amino-2-methyl-3-phenylacrylonitrile** and other phenylacrylonitrile derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical properties and biological activities. While specific experimental data on the biological performance of **3-Amino-2-methyl-3-phenylacrylonitrile** is not readily available in published literature, this guide presents its known physicochemical properties and draws comparisons with structurally related phenylacrylonitrile derivatives that have been extensively studied for their therapeutic potential.

Physicochemical Properties of 3-Amino-2-methyl-3-phenylacrylonitrile

3-Amino-2-methyl-3-phenylacrylonitrile, with the CAS registry number 19389-49-2, is a small molecule with the chemical formula $C_{10}H_{10}N_2[1]$. Its structure features a phenyl ring and an acrylonitrile moiety, with an amino and a methyl group attached to the double bond. These features contribute to its specific physicochemical properties, which are crucial for its potential interactions with biological targets.



Property	Value	Reference
Molecular Weight	158.20 g/mol	[1][2]
Molecular Formula	C10H10N2	[1][2]
CAS Number	19389-49-2	[1][2][3]
Systematic Name	(2E)-3-Amino-2-methyl-3- phenylacrylonitrile	[1]
Polar Surface Area	49.81 Ų	[1]
#H bond acceptors	2	[1]
#H bond donors	2	[1]
ACD/LogP	2.17	[1]

Comparative Biological Activities of Phenylacrylonitrile Derivatives

While data on **3-Amino-2-methyl-3-phenylacrylonitrile** is scarce, numerous other phenylacrylonitrile derivatives have demonstrated significant biological activities, particularly in the realms of anticancer and antimicrobial research. This section provides a comparative overview of the performance of selected derivatives, highlighting the therapeutic potential of this chemical scaffold.

Anticancer Activity

Phenylacrylonitrile derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action often involve the disruption of crucial cellular processes, such as microtubule dynamics.

Table 1: Comparative Anticancer Activity of Selected Phenylacrylonitrile Derivatives

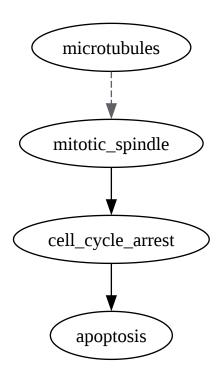


Compound	Cancer Cell Line	IC50 / GI50 (μM)	Mechanism of Action	Reference
Compound 1g2a	HCT116	0.0059	Tubulin Polymerization Inhibitor	[4]
BEL-7402	0.0078	[4]		
Benzimidazole Acrylonitrile II	DND-41, HL-60, K-562, Z-138	0.2 - 0.6	Tubulin Polymerization Inhibitor	[5]
(Z)-N-(4-(2- cyano-2-(3,4- dichlorophenyl)vi nyl)phenyl)aceta mide (ANI-7)	Breast Cancer Cell Lines	0.16 - 2.0	AhR Pathway Activation	[6]
3-[4- (dimethylamino)p henyl]-2-(1- methyl-1H-indol- 2-yl)acrylonitrile (5c)	Leukemia (HL- 60(TB))	0.0244 - 5.06	Not specified	[7]
Amino Alcohol Acrylonitrile 14h	Colorectal (HT29)	0.36	Not specified	[6]

Caption: Experimental workflow for anticancer evaluation.

Many phenylacrylonitrile derivatives function as tubulin polymerization inhibitors, a mechanism shared with established chemotherapy drugs like vinca alkaloids and taxanes. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.





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Caption: Tubulin inhibition signaling pathway.

Antimicrobial Activity

Certain phenylacrylonitrile derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity of Selected Phenylacrylonitrile Derivatives



Compound	Microorganism	MIC (μg/mL)	Reference
3-amino-1-(phenyl) benzo[f]quinoline-3- carbonitrile derivatives	S. aureus, B. subtilis, E. coli, P. aeruginosa	Varied activities	[8]
2-(1H-indol-2-yl)-3- (1H-pyrrol-2- yl)acrylonitrile (2x)	Gram-positive and Gram-negative bacteria, C. albicans	Most potent in series	[7]
3-(2- morpholinoquinolin-3- yl)acrylonitrile derivatives	S. pneumoniae, C. tetani, B. subtilis, E. coli, S. typhi, V. cholerae, C. albicans, A. fumigatus	Varied activities	[9]

Caption: Antimicrobial screening workflow.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of representative phenylacrylonitrile derivatives, as cited in the literature.

General Synthesis of 2-Phenylacrylonitrile Derivatives via Knoevenagel Condensation

This protocol is a general method for the synthesis of various 2-phenylacrylonitrile derivatives.

Materials:

- Substituted phenylacetonitrile
- Appropriate aldehyde
- Piperidine (catalyst)
- Ethanol (solvent)

Procedure:



- A mixture of the substituted phenylacetonitrile (1.0 eq), the aldehyde (1.0 eq), and a catalytic amount of piperidine is refluxed in ethanol.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-phenylacrylonitrile derivative.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

- · Human cancer cell lines
- Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Phenylacrylonitrile derivative stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO, isopropanol with HCl)
- · 96-well plates

Procedure:

- Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- The cells are then treated with various concentrations of the phenylacrylonitrile derivative for a specified period (e.g., 48 or 72 hours).



- After the incubation period, the medium is removed, and MTT solution is added to each well.
 The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
- The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
- Phenylacrylonitrile derivative stock solution (in DMSO)
- 96-well microtiter plates

Procedure:

- A serial two-fold dilution of the phenylacrylonitrile derivative is prepared in the broth medium in a 96-well plate.
- Each well is then inoculated with a standardized suspension of the microorganism.
- Positive (microorganism with no compound) and negative (broth only) controls are included.



- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The phenylacrylonitrile scaffold represents a versatile platform for the development of novel therapeutic agents. While **3-Amino-2-methyl-3-phenylacrylonitrile** itself remains largely uncharacterized in terms of its biological activity, the extensive research on its analogues reveals a rich potential for this class of compounds as potent anticancer and antimicrobial agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective phenylacrylonitrile-based drugs. Further investigation into the biological properties of **3-Amino-2-methyl-3-phenylacrylonitrile** is warranted to fully understand its potential within this promising chemical family.

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